N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide
Description
This compound is a structurally complex acetamide derivative characterized by a bis(2-methoxyethyl)amino substituent at the 5-position of the phenyl ring and a diazenyl group linking to a 6-cyano-2-ethyl-1,3-dioxoisoindole moiety. The methoxyethyl groups enhance solubility in polar solvents, while the cyano and dioxoisoindole groups contribute to electron-withdrawing effects and structural rigidity.
Properties
CAS No. |
479194-50-8 |
|---|---|
Molecular Formula |
C25H28N6O5 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C25H28N6O5/c1-5-31-24(33)19-12-17(15-26)22(14-20(19)25(31)34)29-28-21-7-6-18(13-23(21)27-16(2)32)30(8-10-35-3)9-11-36-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,27,32) |
InChI Key |
LQERQMAWTHYJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C(=C2)C#N)N=NC3=C(C=C(C=C3)N(CCOC)CCOC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of EC 443-970-4 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Isoindole Derivative: The initial step involves the synthesis of the isoindole derivative through a series of reactions, including nitration, reduction, and cyclization.
Diazotization and Coupling: The isoindole derivative undergoes diazotization followed by coupling with an appropriate amine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound to yield EC 443-970-4.
Industrial production methods for EC 443-970-4 are optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
EC 443-970-4 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EC 443-970-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: In biological research, EC 443-970-4 is used to study enzyme interactions and as a probe for investigating cellular processes.
Industry: EC 443-970-4 is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of EC 443-970-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in their amino substituents, diazenyl-linked aromatic systems, and functional groups. Below is a comparative analysis:
Physicochemical and Functional Differences
- Solubility: The target compound’s methoxyethyl groups likely confer better polar solvent compatibility than the acetyloxyethyl (lipophilic; ) or dibenzylamino (high XLogP3=6.3; ) analogs. Compared to the hydroxyethyl-substituted compound (32569-24-7), the target may exhibit reduced hydrogen-bonding capacity but greater metabolic stability .
- Steric Considerations : The sec-butyl group in 86190-47-8 introduces steric bulk absent in the target compound, which may hinder interactions with biological targets or dye matrices .
Biological Activity
N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a diazenyl group linked to an isoindole derivative. Its molecular formula is , with a molar mass of 519.35 g/mol. The presence of the bis(2-methoxyethyl)amino moiety enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N6O5 |
| Molar Mass | 519.35 g/mol |
| Density | 1.44 g/cm³ (predicted) |
| Boiling Point | 724.2 °C (predicted) |
| Flash Point | 391.8 °C |
| pKa | 14.11 (predicted) |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
In vitro studies have demonstrated that related compounds have IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative activity. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Research has indicated that certain azo compounds exhibit broad-spectrum antibacterial activity. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of DNA Synthesis : The presence of the diazenyl group may interfere with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : Compounds with azo linkages often generate ROS, leading to oxidative stress in microbial cells.
Study on Anticancer Effects
A recent study investigated the effects of a structurally similar compound on breast cancer cells. The findings revealed that treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various azo compounds against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential for development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
